Evidence Gap: No Direct Head-to-Head Comparisons Available
A thorough search of the scientific literature did not yield any study in which 1-(4-chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride (CAS 1185319-87-2) was tested side-by-side with a defined comparator. The closest relevant publication examined antinociceptive activity of 2-(4-substituted-piperazin-1-yl)-1-phenylpropan-1-ol derivatives, where the 4-chlorophenyl analog (compound C8) showed significant activity, but these are 1-phenylpropan-1-ol isomers bearing the piperazine on the 2-position, not the target ethanol scaffold [1]. No quantitative selectivity, toxicity, or pharmacokinetic data were found for the target compound. The only measurable differentiators are source-dependent purity levels (95–97% from bulk vendors) and theoretical computed properties .
| Evidence Dimension | All aspects (potency, selectivity, ADMET, stability, solubility) |
|---|---|
| Target Compound Data | No experimental data available |
| Comparator Or Baseline | No comparator data available |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
For scientific procurement, the absence of comparative data means the compound cannot be prioritized over its regiomeric or halogen-substituted analogs based on performance evidence; selection must rest solely on synthetic accessibility, cost, or intended derivatization.
- [1] Akan, B.D. and Özkay, Ü.D., 2019. Bazı piperazin alkanol türevlerinin antinosiseptif etkinlikleri. Cukurova Medical Journal, 44(3), pp.729-744. View Source
